molecular formula C5H4IN5 B1602933 2-iodo-7H-purin-6-amine CAS No. 28128-26-9

2-iodo-7H-purin-6-amine

Cat. No.: B1602933
CAS No.: 28128-26-9
M. Wt: 261.02 g/mol
InChI Key: HNVWCTKMOZAOJT-UHFFFAOYSA-N
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Description

2-Iodo-7H-purin-6-amine: is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids The structure of this compound consists of a purine ring with an iodine atom at the 2-position and an amino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-7H-purin-6-amine typically involves the iodination of 7H-purin-6-amine. One common method is the reaction of 7H-purin-6-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-7H-purin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted purines with various functional groups replacing the iodine atom.

    Oxidation Reactions: Oxidized derivatives of the purine ring.

    Reduction Reactions: Deiodinated purine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex purine derivatives.
  • Employed in the study of nucleophilic substitution reactions.

Biology:

  • Investigated for its role in the modulation of biological pathways involving purines.
  • Studied for its potential antiviral properties against viruses such as herpes simplex virus and human immunodeficiency virus.

Medicine:

  • Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
  • Investigated for its role as an inhibitor of enzymes like adenosine deaminase, which is involved in immune regulation.

Industry:

  • Used in the development of pharmaceuticals and agrochemicals.
  • Employed in the synthesis of specialty chemicals for research and development.

Mechanism of Action

The mechanism of action of 2-iodo-7H-purin-6-amine involves its interaction with specific molecular targets and pathways:

    Antiviral Activity: The compound inhibits viral replication by targeting enzymes essential for viral DNA synthesis, such as thymidine kinase.

    Anticancer Activity: It induces apoptosis in cancer cells by inhibiting enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.

    Immune Modulation: The compound inhibits adenosine deaminase, leading to modulation of immune responses.

Comparison with Similar Compounds

    2-Iodo-6-aminopurine: Similar structure with an iodine atom at the 2-position and an amino group at the 6-position.

    2-Fluoro-7H-purin-6-amine: Fluorine atom at the 2-position instead of iodine.

    2-Chloro-7H-purin-6-amine: Chlorine atom at the 2-position instead of iodine.

Uniqueness:

  • The presence of the iodine atom in 2-iodo-7H-purin-6-amine imparts unique reactivity compared to its fluorinated or chlorinated counterparts.
  • The compound’s ability to undergo specific substitution reactions makes it a valuable intermediate in synthetic chemistry.
  • Its potential antiviral and anticancer activities make it a compound of interest in medicinal research.

Properties

IUPAC Name

2-iodo-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVWCTKMOZAOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622699
Record name 2-Iodo-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-26-9
Record name 2-Iodo-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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